

# Synthesis of Cyclizine and its Lactate Salt: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Cyclizine and its subsequent conversion to **Cyclizine Lactate**. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research, development, and manufacturing activities in the pharmaceutical field.

#### Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, widely used in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] Chemically, it is known as 1-(diphenylmethyl)-4-methylpiperazine.[3] For parenteral administration, it is often formulated as a lactate salt to enhance its aqueous solubility.[4] This guide outlines the two principal methods for the synthesis of the Cyclizine free base and the subsequent formation of its lactate salt.

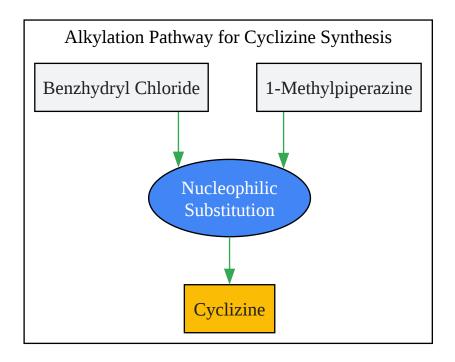
## **Synthesis of Cyclizine Free Base**

Two primary synthetic routes are commonly employed for the preparation of Cyclizine: the direct alkylation of 1-methylpiperazine with a benzhydryl halide and the Eschweiler-Clarke methylation of 1-benzhydrylpiperazine.



# Pathway 1: Alkylation of 1-Methylpiperazine with Benzhydryl Chloride

This method involves the nucleophilic substitution of a benzhydryl halide, typically benzhydryl chloride, with 1-methylpiperazine.[5]



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Caption: Alkylation pathway for Cyclizine synthesis.

A representative experimental protocol for this pathway is as follows:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzhydryl chloride (0.04 mol, 8 g) in acetonitrile (100 mL).
- Addition of Reagent: To this solution, add 1-methylpiperazine (0.15 mol, 15 g).
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period (a cited, albeit lengthy, duration is 280 hours; optimization of reaction time is recommended).
- Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water.

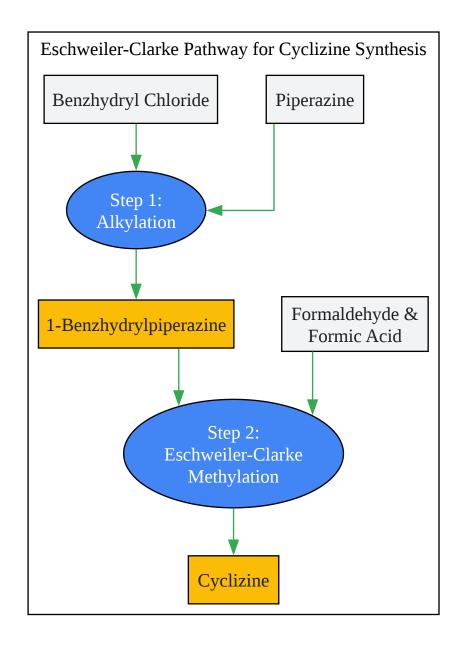


- Extraction: Perform an acid-base extraction by washing the organic layer with 10% sulfuric acid. Neutralize the acidic aqueous layer with 10% sodium hydroxide.
- Isolation: Extract the liberated Cyclizine base with diethyl ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under vacuum to yield the crude product.
- Purification: The crude Cyclizine can be purified by recrystallization. While various solvents can be screened, a common technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

# Pathway 2: Eschweiler-Clarke Methylation of 1-Benzhydrylpiperazine

This alternative two-step pathway first involves the synthesis of the intermediate, 1-benzhydrylpiperazine, followed by its methylation using the Eschweiler-Clarke reaction.





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Caption: Two-step Eschweiler-Clarke pathway.

- Reaction Setup: Combine benzhydryl chloride and piperazine in a suitable solvent.
- Reaction Conditions: Heat the mixture to facilitate the reaction.
- Work-up and Purification: After the reaction is complete, the intermediate 1benzhydrylpiperazine is isolated and purified, often through extraction and recrystallization.

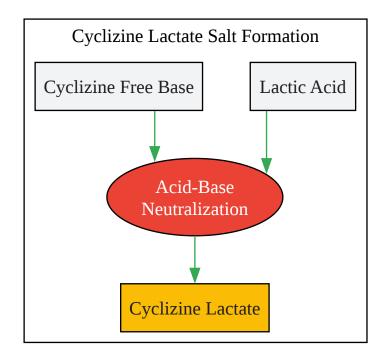


The Eschweiler-Clarke reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.

- Reaction Mixture: In an aqueous solution, combine 1-benzhydrylpiperazine with an excess of formaldehyde and formic acid.
- Reaction Conditions: Heat the reaction mixture, typically near boiling, to drive the reaction.
  The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. This process repeats to form the tertiary amine.
- Work-up: After the reaction is complete, cool the mixture and basify to isolate the Cyclizine free base.
- Purification: The crude product can be purified by standard techniques such as recrystallization.

## **Synthesis of Cyclizine Lactate**

The conversion of the Cyclizine free base to its lactate salt is a straightforward acid-base neutralization reaction, which enhances the water solubility for parenteral formulations.





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Caption: Formation of Cyclizine Lactate salt.

### **Experimental Protocol**

- Dissolution: Dissolve the purified Cyclizine free base in a suitable solvent.
- Acid Addition: Add a stoichiometric amount of lactic acid to the solution.
- Isolation: The **Cyclizine Lactate** salt can then be isolated, often by precipitation and filtration, followed by drying. For injectable solutions, the salt is typically formed in situ in water for injections.

## **Quantitative Data**

The following tables summarize key quantitative data for Cyclizine and its synthesis.

Table 1: Physicochemical Properties of Cyclizine

Property	Value	Reference
Molecular Formula	C18H22N2	
Molecular Weight	266.38 g/mol	_
Melting Point	105-108 °C	_

Table 2: Synthesis Yields



Synthesis Pathway	Reported Yield	Reference
Alkylation of 1- Methylpiperazine	Not explicitly stated in the detailed protocol, but a related continuous-flow synthesis reports a 94% overall isolated yield.	
Eschweiler-Clarke Methylation	High yields (84% to 100%) are generally reported for this type of reaction.	

Table 3: Spectroscopic Data for Cyclizine

Spectroscopic Technique	Key Data	Reference
<sup>1</sup> H NMR	Data available from various	
	sources, typically showing	
	signals for the aromatic	
	protons of the diphenylmethyl	
	group, the piperazine ring	
	protons, and the N-methyl	
	group.	_
<sup>13</sup> C NMR	Data available, showing	
	characteristic peaks for the	
	aromatic carbons, the	
	piperazine carbons, and the N-	
	methyl carbon.	
Mass Spectrometry (GC-MS)	Spectra available, with	-
	characteristic fragmentation	
	patterns.	

### Conclusion

The synthesis of Cyclizine can be effectively achieved through two primary pathways, each with its own set of considerations regarding starting materials, reaction conditions, and



scalability. The subsequent formation of **Cyclizine Lactate** is a standard and efficient process for producing a water-soluble form of the drug suitable for parenteral administration. This guide provides the foundational technical information necessary for the synthesis and preparation of these important pharmaceutical compounds. Further optimization of the presented protocols may be required to meet specific yield and purity requirements for drug development and manufacturing.

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